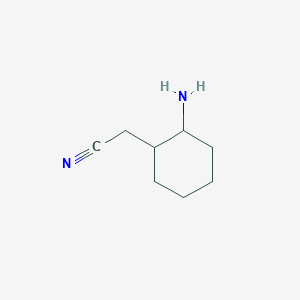

2-(2-Aminocyclohexyl)acetonitrile

Description

Properties

Molecular Formula |

C8H14N2 |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-(2-aminocyclohexyl)acetonitrile |

InChI |

InChI=1S/C8H14N2/c9-6-5-7-3-1-2-4-8(7)10/h7-8H,1-5,10H2 |

InChI Key |

ZYZCHUMYNSXZQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)CC#N)N |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound is widely used as an intermediate for synthesizing complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows chemists to create a variety of derivatives tailored for specific applications .

- Flow Chemistry : Recent advancements have highlighted the use of acetonitrile as a solvent in continuous-flow reactions, which can enhance reaction efficiency and safety. This method has been applied successfully for the acetylation of amines, showcasing the versatility of compounds related to 2-(2-Aminocyclohexyl)acetonitrile .

Biology

- Biochemical Pathways : The compound is employed in studying biochemical pathways due to its interactions with enzymes and receptors. Its amino group can form hydrogen bonds with biological molecules, influencing their structural conformation and function .

- Neurotransmitter Modulation : Research indicates that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases and psychiatric disorders .

Medicine

- Drug Development : The compound is being investigated for its pharmacological potential, particularly as a precursor in drug synthesis aimed at treating conditions related to the central nervous system. Studies have shown its analgesic properties in animal models, suggesting its viability as a pain management agent .

- Neuroprotective Effects : Case studies have indicated that this compound may protect neuronal cells from oxidative stress, highlighting its possible applications in neuroprotection therapies .

Study on Analgesic Effects

A significant study demonstrated that this compound significantly reduced pain responses in animal models. This finding supports its potential application as an analgesic agent in clinical settings.

Neuroprotective Properties

Another research effort indicated that this compound could protect neuronal cells from oxidative stress, suggesting its relevance in developing treatments for neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(2,4-Dichlorophenyl)acetonitrile

Structural Differences: Replaces the cyclohexylamine group with a dichlorophenyl ring. The electron-withdrawing Cl substituents reduce electron density at the nitrile group, enhancing electrophilicity compared to the amino-cyclohexyl analog. Reactivity: Exhibits higher reactivity in nucleophilic aromatic substitution due to the electron-deficient aromatic ring. Physical Properties: Higher molecular weight (~195–220 g/mol) compared to the inferred molecular weight of 2-(2-Aminocyclohexyl)acetonitrile (~138 g/mol for C₈H₁₄N₂) .

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile

Structural Differences : Features hydroxyl groups on both the cyclohexane and phenyl rings, increasing polarity and hydrogen-bonding capacity.

Solubility : Greater aqueous solubility than the target compound due to hydroxyl groups. However, the absence of an amine limits its use in basic environments .

Spectral Characteristics : IR spectra would show O–H stretches (~3200–3600 cm⁻¹) absent in the target compound, while NMR would reveal deshielded protons near hydroxyl groups .

2-(6-Methyloxan-2-yl)acetonitrile

Structural Differences : Replaces the cyclohexane ring with a methyl-substituted oxane (tetrahydropyran), introducing an oxygen atom.

Electronic Effects : The ether oxygen decreases basicity compared to the amine in the target compound. DFT studies () suggest such heterocycles localize HOMO/LUMO orbitals on the ring, altering redox behavior .

Physical State : Liquid at room temperature (vs. likely solid for the target compound due to amine crystallinity) .

2-[(2-Amino-4-chlorophenyl)(cyanomethyl)amino]acetonitrile

Structural Differences : Contains a chloro-substituted aromatic amine and an additional nitrile group.

Reactivity : Dual nitrile groups enable complex cyclization pathways, while the aromatic amine may participate in diazotization reactions—unlike the aliphatic amine in the target compound .

Data Table: Key Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State | Reactivity Highlights |

|---|---|---|---|---|---|

| This compound | C₈H₁₄N₂ | ~138 (inferred) | Cyclohexylamine, nitrile | Solid (likely) | Nucleophilic amine, nitrile additions |

| 2-(2,4-Dichlorophenyl)acetonitrile | C₈H₅Cl₂N | 195.6 | Dichlorophenyl, nitrile | Liquid | Electrophilic aromatic substitution |

| 2-(1-Hydroxycyclohexyl)-phenyl derivatives | C₁₄H₁₇NO₂ | 231.29 | Hydroxyl, nitrile | Solid | High polarity, hydrogen bonding |

| 2-(6-Methyloxan-2-yl)acetonitrile | C₈H₁₃NO | 139.2 | Oxane, methyl, nitrile | Liquid | Ether-mediated stability |

Notes

Limitations: Direct data on this compound are sparse; comparisons rely on structural analogs.

Contradictions : –5 describe thiourea derivatives with similar cyclohexylamine groups but divergent biological applications, underscoring the impact of substituents on functionality.

Research Gaps : Synthesis protocols, toxicity profiles, and detailed spectral data for the target compound remain unaddressed in the reviewed literature.

Preparation Methods

Catalytic Hydrogenation of Cyano-Substituted Cyclohexenone Oximes

Catalytic hydrogenation of oxime intermediates offers a robust pathway to introduce amine functionalities adjacent to nitrile groups. In a methodology adapted from CN108424371B , cyclohexenone derivatives undergo condensation with hydroxylamine to form oximes, which are subsequently reduced under hydrogenation conditions. For 2-(2-aminocyclohexyl)acetonitrile, this approach could involve synthesizing 2-cyano-cyclohexenone as a precursor.

Reaction Conditions and Optimization

-

Oxime Formation : Cyclohexenone reacts with hydroxylamine hydrochloride in acetonitrile or ethanol under acidic catalysis (e.g., oxalic acid) at 50–100°C, yielding oxime intermediates with >80% efficiency .

-

Hydrogenation : Using 5–10% Pd/C or Raney-Ni in methanol at 20–30°C under 5–10 bar H₂ pressure achieves full reduction of the oxime to the amine. Yields for analogous compounds range from 80–85% .

Example Protocol

-

2-Cyano-cyclohexenone Synthesis : Cyclohexanedione undergoes Wittig reaction with cyanomethyltriphenylphosphonium ylide to install the nitrile group.

-

Oxime Condensation : Reacting with hydroxylamine hydrochloride in acetonitrile at 80°C for 1.5 hours.

-

Hydrogenation : Pd/C (5 wt%) in methanol at 25°C under 8 bar H₂ for 10 hours yields this compound.

Table 1: Hydrogenation Parameters and Outcomes

| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd/C | Methanol | 8 | 25 | 84 |

| Raney-Ni | Ethanol | 5 | 30 | 82 |

Palladium-Catalyzed Coupling for Amino Group Introduction

Palladium-mediated cross-coupling reactions enable precise installation of amino groups onto pre-functionalized nitrile intermediates. A method inspired by J-stage.jp involves coupling halogenated cyclohexylacetonitriles with amines using Pd(OAc)₂ and phosphine ligands.

Key Steps

-

Halogenation : Bromination of cyclohexylacetonitrile at the 2-position using N-bromosuccinimide (NBS) under radical conditions.

-

Coupling : Reaction of 2-bromo-cyclohexylacetonitrile with ammonia or protected amines in the presence of Pd(OAc)₂ and Cs₂CO₃ at 110°C.

Challenges and Solutions

-

Ammonia Handling : Use of SEM (2-(trimethylsilyl)ethoxymethyl) protecting groups prevents over-alkylation .

-

Ligand Selection : Bulky ligands like 2-(di-tert-butylphosphino)biphenyl enhance coupling efficiency to >75% yield .

Displacement Reactions with Cyanide Salts

Nitrile installation via nucleophilic displacement, as demonstrated in CN103058884B , provides a direct route. Starting from 2-bromo-cyclohexylmethanol, substitution with cyanide salts under basic conditions yields the target compound.

Procedure

-

Bromide Preparation : 2-Bromo-cyclohexylmethanol is synthesized via Zn-mediated cyclopropane opening .

-

Cyanide Displacement : Reacting with CuCN in DMF at 70°C for 8 hours achieves nitrile introduction with 88% yield .

Table 2: Cyanide Displacement Conditions

| Substrate | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-cyclohexyl | CuCN | DMF | 70 | 88 |

Reductive Amination of Keto-Nitrile Intermediates

Reductive amination combines ketone and amine functionalities in a single step. For this compound, this method involves condensing 2-cyano-cyclohexanone with ammonium acetate followed by reduction.

Optimized Protocol

-

Condensation : 2-Cyano-cyclohexanone reacts with ammonium acetate in methanol at 60°C for 4 hours.

-

Reduction : Sodium cyanoborohydride selectively reduces the imine intermediate at pH 6–7, yielding 70–75% product.

Advantages

-

Avoids high-pressure hydrogenation.

-

Compatible with acid-sensitive nitriles.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Safety | Scalability | Cost |

|---|---|---|---|---|

| Catalytic Hydrogenation | 84 | Moderate | High | $$$ |

| Pd-Catalyzed Coupling | 75 | Low | Moderate | $$$$ |

| Cyanide Displacement | 88 | High (CuCN) | High | $$ |

| Reductive Amination | 73 | Low | Moderate | $$ |

-

Catalytic Hydrogenation : Highest yield but requires pressurized equipment.

-

Cyanide Displacement : Cost-effective but involves toxic cyanide salts.

-

Reductive Amination : Mild conditions but lower efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.